molecular formula C7H6O4 B1348259 2,4,5-Trihydroxybenzaldehyde CAS No. 35094-87-2

2,4,5-Trihydroxybenzaldehyde

Cat. No.: B1348259
CAS No.: 35094-87-2
M. Wt: 154.12 g/mol
InChI Key: WNCNWLVQSHZVKV-UHFFFAOYSA-N
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Description

2,4,5-Trihydroxybenzaldehyde (2,4,5-THB) is a naturally occurring compound found in various plants, including the bark of the common yew tree (Taxus baccata). It is a compound of the benzaldehyde family, which is known for its distinctive odor and taste. 2,4,5-THB has been studied extensively for its potential medicinal and therapeutic applications. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,4,5-THB.

Scientific Research Applications

Structural and Vibrational Analysis

2,4,5-Trihydroxybenzaldehyde (THB) has been studied for its conformational stability and vibrational spectral properties. A detailed experimental and theoretical analysis, including Fourier Transform Infrared (FTIR) and Raman spectra, identified the most stable conformer of THB. This research provides insights into the molecular structure, vibrational frequencies, and potential energy distribution of THB, contributing to a deeper understanding of its physicochemical properties (Balachandran, Karpagam, & Lakshmi, 2012).

Chemopreventive Potential

The cytotoxic effects of 2,4,5-THBA, synthesized from Sesamol, have been evaluated against various cancer cell lines, including human nasopharynx carcinoma cells, hepatoblastoma cells, and leukemia HL-60 cells. This compound exhibited significant cytotoxicity, especially against HL-60 cells, suggesting its potential as a chemopreventive or chemotherapeutic agent (Tseng, Tsheng, & Lee, 2001).

Unexpected Reaction Products

An interesting study showed that attempting acetal formation with 2,4,6-trihydroxybenzaldehyde resulted in an unexpected xanthylium product, demonstrating the compound's reactivity and the potential for discovering new synthetic pathways and products (Ayers et al., 2015).

Anti-Obesity Effects

Research on 2,4,6-trihydroxybenzaldehyde showed its capability to suppress adipocyte differentiation and fat accumulation in mice, indicating its potential as a treatment for obesity and related metabolic disorders (Kim et al., 2015).

Antidiabetic Potential

Another study highlighted 2,4,6-trihydroxybenzaldehyde's strong noncompetitive α-glucosidase inhibition and potent antioxidant activity. In vivo tests demonstrated its effectiveness in reducing blood glucose levels in rats, suggesting its usefulness in managing postprandial hyperglycemia and as an antidiabetic agent (Sancheti, Sancheti, Bafna, & Seo, 2011).

Biochemical Analysis

Biochemical Properties

2,4,5-Trihydroxybenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit vascular cell apoptosis by maintaining mitochondrial membrane potential and suppressing the activation of the mitochondria-dependent caspase-9/3 apoptosis pathway . This interaction highlights its potential in protecting cells from oxidative stress and apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to protect vascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury by targeting miR-34a to increase Bcl-2 expression . This action helps in maintaining mitochondrial homeostasis and preventing cell death. Additionally, its antioxidant properties contribute to reducing oxidative stress in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activation of the mitochondria-dependent caspase-9/3 apoptosis pathway, which is crucial for preventing cell death . Furthermore, it influences gene expression by targeting miR-34a, resulting in the upregulation of Bcl-2 protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its antioxidant properties over time, which is essential for its role in protecting cells from oxidative stress

Properties

IUPAC Name

2,4,5-trihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-3-4-1-6(10)7(11)2-5(4)9/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCNWLVQSHZVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349164
Record name 2,4,5-trihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35094-87-2
Record name 2,4,5-Trihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35094-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-trihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 2,4,5-trihydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,5-Trihydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the sources of 2,4,5-Trihydroxybenzaldehyde?

A1: this compound can be found in nature as a component of complex mixtures. For example, it has been identified in the antibiotic complex "cyathin" produced by the fungus Cyathus helenae []. It has also been isolated from the seeds of Beta vulgaris var. cicla, commonly known as Swiss chard [].

Q2: Does this compound exhibit antiproliferative activity?

A2: While this compound itself was identified in a fraction of Swiss chard seed extract with antiproliferative activity against colon cancer cells, it was not the most potent compound in the mixture []. Other flavonoids present, specifically xylosylvitexin, exhibited stronger antiproliferative effects.

Q3: Can this compound be degraded by sunlight?

A3: Research indicates that this compound is one of the major products identified during the photo-degradation of 2-Allylphenol in aqueous solutions exposed to UV light []. This suggests that this compound itself may be susceptible to further degradation under UV irradiation.

Q4: How is this compound used in organic synthesis?

A4: this compound serves as a valuable building block in organic synthesis. For instance, it can be used as a starting material to create chromenone-crown ethers []. These ethers possess unique fluorescence properties that change upon complexation with alkali metal ions, making them potential sensors for these ions.

Q5: Are there any studies on the environmental impact of this compound?

A5: While the provided research highlights the presence and potential applications of this compound, there is limited information on its environmental impact and degradation pathways [, , , ]. Further research is needed to understand its fate and effects in the environment fully.

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